molecular formula C4H12NO2PS B102820 O,O-Diethyl thiophosphoramidate CAS No. 17321-48-1

O,O-Diethyl thiophosphoramidate

Cat. No.: B102820
CAS No.: 17321-48-1
M. Wt: 169.19 g/mol
InChI Key: LAGRCNJEUAJJQC-UHFFFAOYSA-N
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Description

O,O-Diethyl thiophosphoramidate: is an organophosphorus compound with the molecular formula C4H12NO2PS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a thioamide group, making it a versatile chemical in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl thiophosphoramidate typically involves the reaction of phosphorus trichloride with ethanol to form diethyl phosphorochloridate. This intermediate is then reacted with ammonia and sulfur to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to maintain the reaction mixture in solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: O,O-Diethyl thiophosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O-Diethyl thiophosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Diethyl thiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is particularly effective in pest control, making it a valuable component in insecticides .

Comparison with Similar Compounds

  • O,O-Dimethyl phosphoramidothioate
  • O,O-Diethyl dithiophosphate
  • O,O-Dimethyl dithiophosphate

Comparison:

Properties

CAS No.

17321-48-1

Molecular Formula

C4H12NO2PS

Molecular Weight

169.19 g/mol

IUPAC Name

[amino(ethoxy)phosphinothioyl]oxyethane

InChI

InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9)

InChI Key

LAGRCNJEUAJJQC-UHFFFAOYSA-N

SMILES

CCOP(=S)(N)OCC

Canonical SMILES

CCOP(=S)(N)OCC

Key on ui other cas no.

17321-48-1

Origin of Product

United States

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